molecular formula C13H10BrNO2 B13463731 methyl 6-bromo-1-(prop-2-yn-1-yl)-1H-indole-4-carboxylate

methyl 6-bromo-1-(prop-2-yn-1-yl)-1H-indole-4-carboxylate

Cat. No.: B13463731
M. Wt: 292.13 g/mol
InChI Key: IOCBNZDRKHCDIH-UHFFFAOYSA-N
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Description

Methyl 6-bromo-1-(prop-2-yn-1-yl)-1H-indole-4-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry. This particular compound features a bromine atom at the 6th position, a prop-2-yn-1-yl group at the 1st position, and a carboxylate ester group at the 4th position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromo-1-(prop-2-yn-1-yl)-1H-indole-4-carboxylate typically involves several steps:

    Bromination: The starting material, indole, undergoes bromination to introduce a bromine atom at the 6th position.

    Alkylation: The brominated indole is then alkylated with propargyl bromide to introduce the prop-2-yn-1-yl group at the 1st position.

    Esterification: Finally, the carboxylate ester group is introduced at the 4th position through esterification with methanol.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-1-(prop-2-yn-1-yl)-1H-indole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the prop-2-yn-1-yl group.

    Coupling Reactions: The prop-2-yn-1-yl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and bases like triethylamine are typically used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while Sonogashira coupling would result in a more complex alkyne-containing product.

Scientific Research Applications

Methyl 6-bromo-1-(prop-2-yn-1-yl)-1H-indole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active molecules, including potential drug candidates.

    Biological Studies: The compound can be used to study the biological activity of indole derivatives, particularly their interactions with enzymes and receptors.

    Material Science: Indole derivatives are explored for their potential use in organic electronics and materials science due to their unique electronic properties.

    Chemical Biology: The compound can be used as a probe to investigate biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of methyl 6-bromo-1-(prop-2-yn-1-yl)-1H-indole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The prop-2-yn-1-yl group can participate in covalent bonding with target proteins, while the indole core can engage in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-bromo-1H-indole-4-carboxylate: Lacks the prop-2-yn-1-yl group, making it less versatile in coupling reactions.

    Methyl 1-(prop-2-yn-1-yl)-1H-indole-4-carboxylate: Lacks the bromine atom, reducing its reactivity in substitution reactions.

    6-Bromo-1-(prop-2-yn-1-yl)-1H-indole: Lacks the carboxylate ester group, affecting its solubility and reactivity.

Uniqueness

Methyl 6-bromo-1-(prop-2-yn-1-yl)-1H-indole-4-carboxylate is unique due to the presence of all three functional groups (bromine, prop-2-yn-1-yl, and carboxylate ester) on the indole core. This combination of functional groups enhances its reactivity and versatility in various chemical reactions, making it a valuable compound for synthetic and medicinal chemistry.

Properties

Molecular Formula

C13H10BrNO2

Molecular Weight

292.13 g/mol

IUPAC Name

methyl 6-bromo-1-prop-2-ynylindole-4-carboxylate

InChI

InChI=1S/C13H10BrNO2/c1-3-5-15-6-4-10-11(13(16)17-2)7-9(14)8-12(10)15/h1,4,6-8H,5H2,2H3

InChI Key

IOCBNZDRKHCDIH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CN(C2=CC(=C1)Br)CC#C

Origin of Product

United States

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